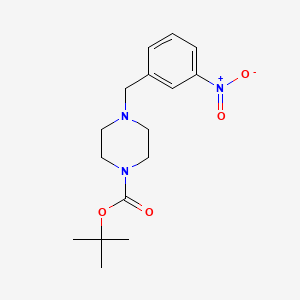

1-Boc-4-(3-Nitrobenzyl)piperazine

Übersicht

Beschreibung

1-Boc-4-(3-Nitrobenzyl)piperazine, also known as tert-butyl 4-(3-nitrobenzyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C16H23N3O4 and a molecular weight of 321.37 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound, and is commonly used as a building block in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

The synthesis of 1-Boc-4-(3-Nitrobenzyl)piperazine typically involves the reaction of piperazine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 3-nitrobenzyl chloride to yield the final product. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. Recent advancements have focused on using diethylamine as a starting material, which provides a more efficient synthetic route with higher yields and reduced environmental impact .

Analyse Chemischer Reaktionen

1-Boc-4-(3-Nitrobenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form new derivatives.

Common reagents and conditions used in these reactions include:

Reducing Agents: Hydrogen gas, palladium on carbon

Electrophiles: Alkyl halides, acyl chlorides

Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Boc-4-(3-Nitrobenzyl)piperazine has the molecular formula and is characterized by the presence of a piperazine ring, which plays a crucial role in its biological activity. The Boc (tert-butoxycarbonyl) group serves as a protecting group that enhances the compound's stability and solubility in organic solvents, making it suitable for various chemical reactions and biological applications .

Neurodegenerative Disease Treatment

Research indicates that derivatives of piperazine, including this compound, show promise in treating neurodegenerative diseases such as Alzheimer's disease. A patent outlines the use of piperazine derivatives for rectifying the metabolism of Amyloid Protein Precursor (APP), which is implicated in Alzheimer's pathology. The compound's ability to modulate APP metabolism suggests potential therapeutic applications in managing neurodegenerative conditions .

Cancer Therapeutics

Piperazine derivatives have been explored for their anticancer properties. A study focusing on novel piperazine-based compounds demonstrated their effectiveness as inhibitors of protein-protein interactions involved in cancer progression. Specifically, modifications to the piperazine structure led to enhanced cytotoxicity against various cancer cell lines, indicating that this compound could be a valuable lead compound for developing new anticancer agents .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of other pharmaceutical compounds. The piperazine moiety is a common structural feature in many approved drugs, including those used for treating cancer and neurodegenerative diseases. Its versatility allows for further functionalization, leading to a broad range of potential therapeutic agents .

Case Study 1: Alzheimer’s Disease

A study highlighted the use of piperazine derivatives, including this compound, in models of Alzheimer's disease. These compounds were shown to improve cognitive function by modulating APP processing and reducing amyloid plaque formation. This suggests that such derivatives could be developed into effective treatments for Alzheimer's disease .

Case Study 2: Anticancer Activity

In a recent screening of piperazine analogs against pancreatic cancer cell lines, compounds structurally related to this compound exhibited significant growth inhibition. The study revealed that specific modifications to the piperazine ring enhanced cytotoxic effects, demonstrating the potential of this compound class in cancer therapy .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | Piperazine Derivatives | Modulates APP metabolism; potential Alzheimer's treatment |

| Cancer Therapeutics | Anticancer Agents | Significant cytotoxicity against pancreatic cancer cell lines |

| Pharmaceutical Synthesis | Intermediates | Versatile for synthesizing various therapeutic agents |

Wirkmechanismus

The mechanism of action of 1-Boc-4-(3-Nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. In pharmaceutical research, it acts as a precursor to active compounds that bind to receptors such as D2 and 5-HT1A. These receptors are involved in neurotransmission and play a crucial role in regulating mood, cognition, and behavior . The compound’s derivatives may exhibit agonistic or antagonistic effects on these receptors, influencing their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-(3-Nitrobenzyl)piperazine can be compared with other similar compounds, such as:

1-Boc-4-(4-Nitrobenzyl)piperazine: This compound has a similar structure but with the nitro group positioned at the 4-position of the benzyl ring.

1-Boc-4-(2-Nitrobenzyl)piperazine: This compound has the nitro group at the 2-position of the benzyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized derivatives with potential therapeutic applications.

Biologische Aktivität

1-Boc-4-(3-Nitrobenzyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group and a nitrobenzyl moiety, which contribute to its pharmacological properties. The following sections detail the biological activity, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 319.38 g/mol. The structure features a piperazine ring, which is known for its ability to interact with various biological targets due to its conformational flexibility.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, thereby affecting metabolic pathways critical for cellular function. This inhibition can lead to alterations in cell signaling and proliferation.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurological processes.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria.

Biological Activities

This compound has been studied for several biological activities:

- Anticonvulsant Effects : In animal models, the compound demonstrated significant anticonvulsant properties, increasing the latency of seizure onset and prolonging the duration of electroshock seizures .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

- Antimicrobial Properties : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic .

Case Studies

-

Anticonvulsant Study :

- In a study involving mice, this compound was administered at varying doses to assess its anticonvulsant activity. Results indicated that lower doses effectively increased seizure latency without significant toxicity, while higher doses resulted in adverse effects.

- Antitumor Activity Assessment :

- Antimicrobial Efficacy :

Data Tables

Eigenschaften

IUPAC Name |

tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTWAJBOXCYPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383744 | |

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203047-33-0 | |

| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.